Trimethylsulfoxonium Bromide

描述

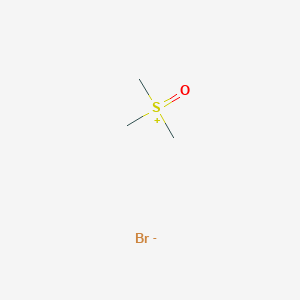

Structure

2D Structure

3D Structure of Parent

属性

InChI |

InChI=1S/C3H9OS.BrH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPJZBFFLDRKSF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](=O)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456116 | |

| Record name | Trimethylsulfoxonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25596-24-1 | |

| Record name | Trimethylsulfoxonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trimethylsulfoxonium Bromide

Conventional Synthetic Routes

The traditional synthesis of trimethylsulfoxonium (B8643921) bromide has been approached through two main pathways: the direct reaction of dimethyl sulfoxide (B87167) with methyl bromide and the oxidation of pre-formed trimethylsulfonium (B1222738) salts.

The most fundamental method for synthesizing trimethylsulfoxonium bromide involves the direct reaction between dimethyl sulfoxide (DMSO) and methyl bromide. smolecule.com This process is inherently hazardous due to its exothermic nature, which can lead to explosive decomposition if not carefully managed. smolecule.comguidechem.com Early documented procedures involved heating DMSO and methyl bromide in a sealed tube at temperatures ranging from 80 to 90°C for 48 hours. google.comgoogle.com

Later modifications allowed the reaction to be conducted under atmospheric pressure. In a typical atmospheric pressure synthesis, methyl bromide is added, either intermittently or continuously, to DMSO heated to a temperature between 50 and 75°C. guidechem.comgoogle.com The final molar ratio of methyl bromide to DMSO is generally maintained in the range of 0.40:1 to 0.70:1. guidechem.comgoogle.com The reaction can take from several hours to several days, with reported yields reaching up to 80% under optimized conditions. evitachem.com One specific method involves heating the reactants in a pressure vessel at 65°C for 55 hours, which also yields approximately 80% of the product. smolecule.com The addition of stabilizing agents, such as trimethyl orthoformate, is a crucial development in this route to suppress the formation of by-products and enhance safety. smolecule.com

Another variation of this approach is the modified Kornblum oxidation, where reacting benzyl (B1604629) bromide with DMSO at 80°C for 3 to 24 hours produces this compound as a colorless crystalline precipitate. smolecule.com After recrystallization, this method can yield up to 65% of the pure product. smolecule.com

An alternative synthetic pathway involves the oxidation of trimethylsulfonium salts to the corresponding trimethylsulfoxonium salts. This method avoids the direct and potentially hazardous reaction of DMSO with methyl bromide. One documented process utilizes ruthenium tetroxide (RuO₄) as the oxidizing agent.

In this procedure, a trimethylsulfonium salt, such as trimethylsulfonium chloride, is oxidized by ruthenium tetroxide in an inert solvent. The ruthenium tetroxide can be generated in situ from a precursor like ruthenium(III) chloride or ruthenium dioxide hydrate, using a stoichiometric co-oxidant such as sodium periodate. The reaction is typically carried out in a solvent mixture, which may include water, and proceeds at a controlled pH, often between 2 and 7. Analysis of the product mixture from one such reaction showed a 78% conversion to trimethylsulfoxonium chloride.

Advanced and Optimized Synthesis Protocols

To address the safety and efficiency limitations of conventional methods, advanced protocols have been developed. These focus on process control, the use of chemical stabilizers, and modern manufacturing techniques.

Continuous flow chemistry offers a promising approach for enhancing the safety and scalability of hazardous reactions. For the synthesis of pharmaceutical intermediates, continuous flow processes are recognized for enabling safer and more scalable production. evitachem.com While specific, detailed literature on the continuous flow synthesis of this compound is not widely published, the principles of this technology are well-suited to manage the exothermic nature of the DMSO and methyl bromide reaction. By using microreactors or flow reactors, superior heat exchange is achieved, minimizing the risk of thermal runaway and explosive decomposition. This methodology allows for precise control over reaction parameters, potentially leading to higher yields, improved product quality, and a more sustainable process through reduced waste and energy consumption.

A key strategy for improving the safety and yield of the reaction between DMSO and methyl bromide is the addition of stabilizing agents, also referred to as scavengers. The violent decomposition of the reaction mixture has been attributed to the presence of bromine and hydrogen bromide byproducts, which catalyze the runaway reaction.

Stabilizing agents are chemical compounds that neutralize these catalytic byproducts. Effective scavengers include orthoformate esters such as trimethyl orthoformate and triethyl orthoformate, as well as orthocarbonates like tetramethyl orthocarbonate. These compounds function by reacting with and removing hydrogen bromide and water from the reaction mixture. The use of these agents has been shown to significantly reduce the hazards, allowing the reaction to be performed more safely and reproducibly. For example, adding trimethyl orthoformate allows the reaction to proceed at 60-65°C, achieving high yields without the need for high-pressure reactors. google.com One patent describes a process where the intermittent or continuous addition of methyl bromide to a mixture of DMSO and a stabilizing agent at 50 to 75°C under atmospheric pressure leads to a reduction in reaction time, improved yield, and safer operation. google.com

Characterization of Synthesized this compound

The synthesized this compound is characterized by its physical and chemical properties to confirm its identity and purity. The compound typically appears as a white to off-white crystalline solid or powder. guidechem.comevitachem.com It is soluble in polar solvents like water and alcohols but insoluble in non-polar solvents. evitachem.com The compound is also noted to be hygroscopic, meaning it tends to absorb moisture from the air. evitachem.com Its melting point has been reported in the range of 100-106°C. avantorsciences.com

Several analytical techniques are employed for structural confirmation and purity assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the structure of the trimethylsulfoxonium cation. For the related trimethylsulfonium bromide, the ¹H NMR spectrum in DMSO-d₆ shows a singlet at approximately δ 2.9 ppm. scispace.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups, with a characteristic S=O stretching vibration expected in the region of 1050–1100 cm⁻¹.

Elemental Analysis : Titrimetric analysis, such as argentometric titration, can be used to quantify the bromide content and determine the purity of the salt, which is often reported as ≥98.0%. avantorsciences.com

Purification : For obtaining high-purity material, recrystallization from solvents like acetonitrile (B52724) is effective, yielding colorless crystals. smolecule.com Activated carbon treatment can also be used to remove colored impurities. smolecule.com

Reaction Mechanisms and Chemical Transformations Involving Trimethylsulfoxonium Bromide

Sulfonium (B1226848) Ylide Generation

A key application of trimethylsulfoxonium (B8643921) bromide in synthetic chemistry is its role as a precursor to sulfur ylides, specifically dimethylsulfoxonium methylide. This transformation is fundamental in organosulfur chemistry, providing a highly reactive intermediate that serves as a nucleophilic carbene equivalent.

The generation of the sulfur ylide from trimethylsulfoxonium bromide is achieved through the deprotonation of one of its methyl groups. smolecule.com This process requires the use of strong bases due to the relatively low acidity of the carbon-hydrogen bonds in the trimethylsulfoxonium cation. smolecule.com Commonly employed bases for this purpose include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

The reaction involves the abstraction of a proton from a methyl group by the strong base, leading to the formation of the ylide. For instance, when using sodium hydride, the hydride ion acts as the base, removing a proton and generating hydrogen gas as a byproduct. rsc.org Similarly, potassium tert-butoxide, a bulky and strong non-nucleophilic base, can effectively deprotonate the sulfoxonium salt. nih.gov The choice of base and solvent can influence the reaction's efficiency and outcome. nih.govreddit.com

Table 1: Strong Bases Used for Deprotonation

| Base | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Hydride | NaH | A strong, non-nucleophilic base often used as a dispersion in mineral oil. nih.govsci-hub.se |

Upon deprotonation with a strong base, this compound is converted into dimethylsulfoxonium methylide, also known as the Corey-Chaykovsky Reagent. organic-chemistry.org This ylide is a crucial intermediate in organic synthesis, most notably for its role in the Corey-Chaykovsky reaction, which is a powerful method for synthesizing epoxides, cyclopropanes, and aziridines from aldehydes, ketones, enones, and imines. chemeurope.com

The formation of dimethylsulfoxonium methylide can be represented by the following general reaction: [(CH₃)₃SO]⁺Br⁻ + Base → (CH₃)₂SOCH₂ + [Base-H]⁺ + Br⁻

This ylide acts as a nucleophile, capable of transferring a methylene (B1212753) group (CH₂) to various electrophilic substrates. researchgate.netresearchgate.net

Dimethylsulfoxonium methylide is often compared to its close relative, dimethylsulfonium methylide, which is generated from trimethylsulfonium (B1222738) salts. While both are sulfur ylides used for methylene transfer, they exhibit significant differences in reactivity and stability. researchgate.net

Dimethylsulfoxonium methylide is generally less reactive and more stable than dimethylsulfonium methylide. smolecule.com This enhanced stability is attributed to the electron-withdrawing effect of the oxygen atom on the sulfur, which delocalizes the negative charge on the adjacent carbon. Consequently, sulfoxonium ylides can often be handled at ambient temperatures, whereas unstabilized sulfonium ylides typically require low temperatures and immediate use. smolecule.com

This difference in reactivity leads to different outcomes when reacting with certain substrates, particularly α,β-unsaturated ketones. The less reactive dimethylsulfoxonium methylide typically undergoes a 1,4-addition (Michael addition) to give cyclopropyl (B3062369) ketones. organic-chemistry.orgresearchgate.net In contrast, the more reactive dimethylsulfonium methylide favors a 1,2-addition to the carbonyl group, yielding epoxides exclusively. researchgate.net

Table 2: Comparison of Sulfur Ylides

| Feature | Dimethylsulfoxonium Methylide | Dimethylsulfonium Methylide |

|---|---|---|

| Precursor Salt | Trimethylsulfoxonium Salt | Trimethylsulfonium Salt |

| Reactivity | Less reactive, more selective researchgate.net | More reactive, less selective semanticscholar.org |

| Stability | More stable smolecule.com | Less stable |

| Reaction with α,β-Unsaturated Ketones | Forms cyclopropyl ketones (1,4-addition) organic-chemistry.org | Forms epoxides (1,2-addition) researchgate.net |

Nucleophilic Reactions and Ion Transfer

Beyond ylide formation, the primary mechanism of action for this compound involves its capacity to act as an electrophile and donate the trimethylsulfonium ion in nucleophilic reactions. evitachem.com

In the presence of nucleophiles, such as amines, this compound can release the trimethylsulfonium ion, [(CH₃)₃SO]⁺. evitachem.com This cation can then be attacked by other reagents, facilitating transformations like alkylation. evitachem.comcas.cz The positive charge on the sulfur atom makes the adjacent methyl groups susceptible to nucleophilic attack in what are known as methyl transfer reactions. cas.cz These reactions are significant in both synthetic and biological chemistry, with the trimethylsulfonium salt serving as a model for biological methyl transfer agents like S-adenosylmethionine. cas.cz

This compound serves as a source of the trimethylsulfonium ion, which can participate in nucleophilic substitution reactions. evitachem.com In these reactions, a nucleophile attacks one of the methyl carbons of the trimethylsulfoxonium cation, displacing dimethyl sulfoxide (B87167) (DMSO) as the leaving group. wikipedia.orgchemguide.co.uk

The general form of this Sₙ2 reaction can be written as: Nu:⁻ + [(CH₃)₃SO]⁺ → Nu-CH₃ + (CH₃)₂SO

This type of reaction is useful for the methylation of various nucleophiles. For example, phenols can be methylated using trimethylsulfonium bromide in the presence of a base like potassium carbonate. sciencemadness.org The reaction proceeds by the phenoxide ion acting as the nucleophile, attacking the sulfoxonium salt to yield a methyl ether. sciencemadness.org A nucleophilic substitution reaction is a fundamental class of reactions where an electron-rich nucleophile replaces a functional group in an electrophilic substrate. byjus.comkhanacademy.orglibretexts.orgthermofisher.comscience-revision.co.uk

Nucleophilic Attack of Ylides on Electrophilic Substrates

This compound is a key precursor for the generation of sulfur ylides, specifically dimethyloxosulfonium methylide, often referred to as the Corey-Chaykovsky reagent. The formation of the ylide occurs through the deprotonation of this compound by a strong base, such as sodium hydride or potassium tert-butoxide. The protons on the methyl groups adjacent to the positively charged sulfoxonium center are acidic and can be readily abstracted.

Once formed, the sulfur ylide is a nucleophilic species, with the negative charge localized on the carbon atom. This carbanionic center is capable of attacking a wide range of electrophilic substrates. The general mechanism involves the nucleophilic addition of the ylide's carbanion to an electrophile. This initial attack is followed by a subsequent step where the positively charged sulfur moiety acts as a good leaving group, typically resulting in the formation of a new ring.

The mechanism for these transformations typically proceeds via the nucleophilic addition of the ylide carbanion to an electrophile, with the subsequent displacement of the positive sulfur group through a nucleophilic substitution. masterorganicchemistry.com If an intramolecular nucleophile is present in the intermediate structure, a cyclization process occurs. masterorganicchemistry.com This reactivity is fundamental to several important synthetic transformations, most notably the Corey-Chaykovsky reaction.

Specific Chemical Reactions

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a cornerstone of organic synthesis that utilizes sulfur ylides, generated from precursors like this compound, to create epoxides, cyclopropanes, and aziridines. researchgate.net The reaction involves the nucleophilic addition of the ylide to carbonyl compounds (aldehydes and ketones), α,β-unsaturated carbonyl compounds (enones), or imines. guidechem.combiosynth.com

The reaction begins with the deprotonation of this compound by a strong base to form dimethylsulfoxonium methylide. acs.org This ylide then acts as a nucleophile, attacking the electrophilic carbon of the substrate. guidechem.com

Epoxidation : When the ylide reacts with an aldehyde or ketone, the nucleophilic carbon of the ylide attacks the carbonyl carbon. The resulting intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the dimethyl sulfoxide leaving group to form a three-membered epoxide ring. guidechem.comresearchgate.net

Cyclopropanation : In the case of α,β-unsaturated carbonyl compounds, the reaction proceeds via a 1,4-conjugate addition of the ylide to the enone. This is followed by a ring-closing displacement of dimethyl sulfoxide to yield a cyclopropane (B1198618) ring. guidechem.com

The Corey-Chaykovsky reaction is highly valued for its reliability and stereoselectivity, making this compound a crucial reagent for generating the necessary sulfur ylide. acs.org

| Reactant Class | Substrate Example | Ylide Source | Product Class |

| Ketone | Cyclohexanone | This compound + Base | Epoxide |

| Aldehyde | Benzaldehyde | This compound + Base | Epoxide |

| Enone | Chalcone | This compound + Base | Cyclopropane |

| Imine | N-Benzylideneaniline | This compound + Base | Aziridine |

Oxidation Reactions

This compound can function as an oxidizing agent in certain synthetic contexts, particularly for the conversion of alcohols to carbonyl compounds. It is cited as a reagent for converting primary alcohols to aldehydes and secondary alcohols to ketones. nbinno.com This type of transformation is broadly classified under sulfonium-based oxidations, which are known for their mild and selective nature, often avoiding over-oxidation. wikipedia.org

These oxidations generally proceed through a common key intermediate, an alkoxysulfonium ion, which then undergoes a base-assisted elimination to yield the carbonyl product, dimethyl sulfide (B99878), and a protonated base. organicreactions.orgresearchgate.net While many variations of dimethyl sulfoxide (DMSO) based oxidations exist (e.g., Swern, Moffatt), the use of a pre-formed sulfoxonium salt like this compound provides an alternative route to the crucial alkoxysulfonium intermediate. organicreactions.org The reaction of an alcohol with an activated sulfoxide, such as that derived from this compound, forms the alkoxysulfonium species, which upon addition of a base, collapses to the final products. wikipedia.org

| Substrate Type | Product Type | General Class of Reaction |

| Primary Alcohol | Aldehyde | Sulfonium-based Oxidation |

| Secondary Alcohol | Ketone | Sulfonium-based Oxidation |

Methylation Reactions (Methylating Agent)

This compound serves as an electrophilic methylating agent, capable of transferring a methyl group to various nucleophiles. nbinno.com This application is particularly useful for the methylation of phenols and other substrates with acidic protons. The reaction typically involves treating the substrate with this compound in the presence of a base.

For example, the methylation of a phenol (B47542) proceeds by the deprotonation of the hydroxyl group by a base (like potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks one of the methyl groups of the trimethylsulfoxonium cation in an SN2 reaction, leading to the formation of an anisole-type ether and dimethyl sulfoxide as a byproduct. While less reactive than other common methylating agents like methyl iodide or dimethyl sulfate, this compound is considered a useful alternative. nbinno.com The related compound, trimethylsulfoxonium iodide, has also been successfully employed for the site-selective methylation of N-heterocycles and carbohydrates. semanticscholar.orgwikipedia.org

| Substrate | Nucleophile | Product | Byproduct |

| 2-hydroxy-5-methylbenzophenone | Phenoxide | 2-methoxy-5-methylbenzophenone | Dimethyl sulfoxide |

| Phenol | Phenoxide | Anisole | Dimethyl sulfoxide |

| Thiophenol | Thiophenoxide | Thioanisole | Dimethyl sulfoxide |

| N-Heterocycle (e.g., azauracil) | Nitrogen anion | N-Methylated heterocycle | Dimethyl sulfoxide |

Bromination Reactions (e.g., Alcohols to Bromo-hydrocarbons, Phenols)

This compound finds application in bromination reactions, including the conversion of alcohols to bromo-hydrocarbons (alkyl bromides). guidechem.com This transformation involves the replacement of a hydroxyl group with a bromide ion. While various reagents can achieve this conversion, the use of this compound offers one potential pathway. guidechem.com

Additionally, systems involving dimethyl sulfoxide (DMSO) and a bromide source are used for the regioselective bromination of phenols. chemistryviews.org For instance, mixtures of HBr or trimethylsilyl (B98337) bromide (TMSBr) with DMSO can be used to brominate phenolic rings, with a preference for the para-position. chemistryviews.org The reaction between DMSO and bromine is one method used to synthesize the related trimethylsulfonium bromide, suggesting that sulfoxonium species may be involved as intermediates in these bromination processes. sciencemadness.org

| Substrate | Product | Reaction Type |

| Alcohols | Bromo-hydrocarbons | Nucleophilic Substitution / Bromination |

| Phenols | Brominated Phenols | Electrophilic Aromatic Substitution / Bromination |

Fischer Esterification

The Fischer esterification is a classic organic reaction that synthesizes an ester from a carboxylic acid and an alcohol, traditionally catalyzed by a strong Brønsted or Lewis acid like sulfuric acid. wikipedia.orgorganic-chemistry.org The mechanism involves the acid catalyst protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. organic-chemistry.orglibretexts.org

One source suggests that this compound can be used as a reagent in a reaction to synthesize esters, proposing a different mechanism from the classic Fischer esterification. nbinno.com In this proposed pathway, this compound first reacts with the carboxylic acid to form a trimethylsulfoxonium carboxylate intermediate. This activated intermediate is then susceptible to nucleophilic attack by an alcohol to form the final ester product. nbinno.com It is important to note that this is not a catalytic process and represents a distinct method of activating the carboxylic acid, rather than a true, acid-catalyzed Fischer esterification.

Formation of Sulfonium Salts

While this compound is itself a stable sulfoxonium salt, it can participate in reactions that lead to the formation of other sulfonium salts. One notable pathway is through oxidation reactions, which can expand its utility in organic synthesis smolecule.com. The trimethylsulfoxonium ion, characterized by its tetravalent sulfur atom, can be chemically transformed into different sulfonium derivatives smolecule.com.

The synthesis of sulfonium salts, in general, often involves the reaction of a thioether with an alkyl halide wikipedia.org. For instance, dimethyl sulfide reacts with methyl iodide to produce trimethylsulfonium iodide wikipedia.org. In a related context, trimethylsulfoxonium salts can be prepared by the oxidation of their corresponding trimethylsulfonium salts. A process described for this conversion involves oxidizing a trimethylsulfonium salt, such as trimethylsulfonium chloride, with an oxidant like ruthenium tetroxide google.com.

Although less common, transformations starting from this compound can be envisaged to yield other sulfonium species. The reactivity of the sulfoxonium group allows it to act as an electrophile, enabling nucleophilic attack at the sulfur atom under certain conditions, potentially leading to new sulfonium salt structures smolecule.com.

Decomposition Reactions and By-product Formation (e.g., Dimethyl Sulfide)

The thermal stability and decomposition of this compound are critical considerations in its synthesis and application. The compound is susceptible to decomposition, particularly at elevated temperatures and in the presence of certain impurities, which can lead to hazardous, exothermic reactions google.comjustia.com.

Unlike the analogous iodide salt, which may dissolve reversibly upon heating, this compound undergoes an irreversible decomposition process. The decomposition pathway begins with an isomerization to form dimethylmethoxysulfonium bromide. This intermediate is unstable and further degrades to yield several by-products, including formaldehyde, dimethyl sulfide, and hydrogen bromide (HBr) .

The presence of HBr is particularly problematic as it can catalyze an autocatalytic, rapid exothermic decomposition of the reaction mixture google.comjustia.com. This catalytic effect significantly lowers the decomposition temperature. While the pure compound may begin to decompose at temperatures around 130°C, exothermic events have been observed near 65°C when traces of HBr are present . The formation of gaseous products from this rapid decomposition can lead to a dangerous buildup of pressure in a closed system, posing an explosion risk google.comjustia.com.

During its synthesis from dimethyl sulfoxide (DMSO) and methyl bromide, the formation of by-products such as bromine and hydrogen bromide is a known hazard that can trigger this violent decomposition google.comjustia.com. To mitigate this risk, scavengers like trimethyl orthoformate are often added to the reaction mixture. These scavengers neutralize the HBr and water by-products, thus preventing the initiation of the catalytic decomposition cycle smolecule.comgoogle.comgoogle.com.

| Condition | Decomposition Pathway | Key By-products | Notes |

|---|---|---|---|

| High Temperature (>65-130°C) | Irreversible isomerization followed by degradation . | Dimethyl Sulfide, Formaldehyde, Hydrogen Bromide (HBr) . | The presence of HBr or other acids can significantly lower the decomposition temperature guidechem.com. |

| During Synthesis (from DMSO and Methyl Bromide) | Catalytic exothermic decomposition google.comjustia.com. | Bromine, Hydrogen Bromide, Gaseous Products google.comjustia.com. | Can be explosive; often mitigated by the use of HBr scavengers like trimethyl orthoformate google.comgoogle.com. |

Catalytic Applications of Trimethylsulfoxonium Bromide

Role in Facilitating Electron Transfer in Palladium-Catalyzed Cycloadditions

Detailed information or specific research findings on the role of Trimethylsulfoxonium (B8643921) Bromide in facilitating electron transfer in palladium-catalyzed cycloaddition reactions is not extensively documented in the available literature. While palladium-catalyzed cycloadditions are a well-established class of reactions for forming cyclic compounds, the specific function of Trimethylsulfoxonium Bromide as an electron transfer agent in this context is not specified. nih.govnih.gov

Catalysis in Cyclic Carbonate Synthesis from CO2 and Epoxides

The chemical fixation of carbon dioxide into valuable chemicals is a significant area of research. One of the most successful applications is the reaction of CO2 with epoxides to form cyclic carbonates, a process that is 100% atom-economical. nih.gov This reaction generally requires a catalyst to proceed efficiently under mild conditions. nih.govnih.gov

While various catalytic systems have been developed, the use of quaternary ammonium and phosphonium halides, such as tetrabutylammonium bromide (TBAB), in conjunction with Lewis acids is well-documented. nih.govumich.eduscispace.com These salts act as nucleophilic co-catalysts that initiate the ring-opening of the epoxide, which is a key step in the catalytic cycle. nih.govresearchgate.net However, specific studies detailing the catalytic activity and mechanistic pathways for this compound in this particular synthesis are not prominently featured in the reviewed sources.

Specific mechanistic details, such as the distinction between α and β pathways for CO2 fixation, in reactions catalyzed by this compound are not described in the available research literature. The general mechanism for bromide-catalyzed cycloaddition involves the nucleophilic attack of the bromide ion on a carbon atom of the epoxide ring, leading to its opening. nih.govresearchgate.net This is followed by the insertion of CO2 into the resulting metal-alkoxide bond and subsequent intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. nih.gov

Hydrogen bonding plays a crucial role in many catalytic reactions by activating substrates and stabilizing transition states. rsc.org Hydrogen Bromide (HBr) is a known catalyst for certain gas-phase reactions and is a key reagent in the synthesis of various organobromine compounds. unacademy.comwikipedia.org In the context of cyclic carbonate synthesis, hydrogen-bond-assisted mechanisms have been proposed to facilitate the reaction. rsc.org However, specific research detailing the in-situ generation of HBr from this compound and its subsequent role as a hydrogen bond donor in this catalytic cycle is not available.

Kinetic studies are essential for elucidating reaction mechanisms and identifying rate-determining steps. For the synthesis of cyclic carbonates catalyzed by bimetallic aluminum complexes and tetrabutylammonium bromide, detailed kinetic analyses have shown that the formation of an intermediate involving the catalyst, the opened epoxide, and an activated CO2 species is the rate-determining step. nih.govumich.eduresearchgate.net Such specific kinetic data and identification of the rate-limiting step for a catalytic cycle involving this compound are not available in the surveyed literature.

Phase-Transfer Catalysis in Aqueous Systems

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgoperachem.com The catalyst, often a quaternary ammonium or phosphonium salt, transports an anionic reactant from the aqueous phase into the organic phase where the reaction occurs. wikipedia.orgoperachem.com This method enhances reaction rates, often allows for milder conditions, and can reduce the need for organic solvents. wikipedia.org

The efficacy of a phase-transfer catalyst depends on the lipophilicity of its cation, which allows for the formation of an ion pair with the reactant anion that is soluble in the organic medium. operachem.com While salts like hexadecyltributylphosphonium bromide and various tetraalkylammonium halides are commonly used, the specific application of this compound as a phase-transfer catalyst in aqueous systems is not extensively detailed. wikipedia.orgoperachem.com

Application as a Catalyst in General Organic Synthesis

This compound is a valuable reagent and catalyst in a variety of organic synthesis applications. guidechem.comnbinno.com It serves as a precursor for the generation of dimethylsulfoxonium methylide, a sulfur ylide that is a key intermediate in the widely used Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes.

Beyond its role in ylide formation, it is also employed in other significant transformations:

Oxidation: It can function as an oxidizing agent, for instance, in the conversion of primary alcohols to aldehydes and secondary alcohols to ketones. nbinno.com

Methylation: The compound can act as a methylating agent, transferring a methyl group to various nucleophiles. nbinno.com

Esterification: It is used as a reagent in the Fischer esterification reaction for the preparation of esters from carboxylic acids and alcohols. nbinno.com

Synthesis of Sulfones and Sulfoxides: this compound can be used in reactions to oxidize thioethers to sulfones or sulfides to sulfoxides. nbinno.com

Its utility extends to the pharmaceutical and agrochemical industries, where it serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. guidechem.com

Advanced Research Directions and Emerging Applications

Computational Chemistry Studies

Computational chemistry provides powerful tools to understand and predict the behavior of chemical systems. For trimethylsulfoxonium (B8643921) bromide and its derivatives, theoretical studies have been instrumental in elucidating reaction mechanisms and forecasting reactivity and selectivity, particularly in the context of the Corey-Chaykovsky reaction.

Density Functional Theory (DFT) has become an invaluable method for investigating the intricate details of reaction pathways. oulu.fi DFT calculations have been successfully applied to understand the mechanistic nuances of reactions involving dimethylsulfoxonium methylide (DMSOM), the active ylide generated from trimethylsulfoxonium bromide.

A key area of investigation has been the differing regioselectivity observed when DMSOM and its sulfonium (B1226848) counterpart, dimethylsulfonium methylide (DMSM), react with α,β-unsaturated carbonyl compounds (enones). While DMSM typically yields epoxides (via 1,2-addition), DMSOM preferentially affords cyclopropanes (via 1,4-addition or conjugate addition). DFT calculations have provided a quantitative explanation for this divergence.

A detailed DFT study on the reaction with chalcone (a model enone) revealed the following insights:

Epoxidation vs. Cyclopropanation Energetics: For the reaction of DMSOM with chalcone, the calculated activation free energy for the rate-determining step of the cyclopropanation pathway is 17.5 kcal/mol. In contrast, the barrier for the epoxidation pathway is significantly higher at 23.0 kcal/mol. This energy difference decisively favors the formation of the cyclopropane (B1198618) product. researchgate.net

This theoretical approach, which involves mapping the potential energy surface and identifying the transition states for competing pathways, offers a robust framework for rationalizing experimentally observed outcomes. acs.orgorganic-chemistry.org

Building on mechanistic insights, computational models are increasingly used to predict the reactivity and selectivity of reactions before they are attempted in the lab. The DFT studies on the Corey-Chaykovsky reaction serve as a prime example of this predictive power.

The models accurately forecast that for sulfoxonium ylides reacting with enones, the kinetic product will be the cyclopropane. The selectivity is governed by the relative activation energies of the competing transition states for 1,2- versus 1,4-addition. The lower energy barrier for the 1,4-addition pathway correctly predicts it as the major reaction channel. researchgate.net

This predictive capability is not limited to regioselectivity. Computational methods are also being developed to predict stereoselectivity in reactions involving more complex or chiral ylides. By modeling the transition state assemblies, researchers can rationalize and predict the diastereoselectivity or enantioselectivity of a given transformation, guiding the design of new catalysts and reagents for asymmetric synthesis. rsc.org

| Reaction Pathway | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) | Predicted Product |

|---|---|---|---|

| Cyclopropanation (1,4-Addition) | Michael Addition | 17.5 | Cyclopropane |

| Epoxidation (1,2-Addition) | Intramolecular Substitution | 23.0 | Epoxide |

Chiral Synthesis and Asymmetric Induction

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science. Research into this compound has led to significant advances in asymmetric synthesis, particularly through the development of chiral ylides for the enantioselective formation of epoxides.

The Corey-Chaykovsky reaction can be rendered enantioselective by using a chiral sulfur ylide. In this approach, the chirality resides on the sulfur atom or its substituents, which directs the methylene (B1212753) transfer to one face of the prochiral carbonyl substrate over the other. This "asymmetric induction" results in the formation of one epoxide enantiomer in excess.

While preparing and using stoichiometric amounts of a chiral sulfoxonium salt can be effective, a more elegant and efficient strategy involves the catalytic use of a chiral sulfide (B99878). This method generates the chiral ylide in situ, allowing for high enantioselectivity with only a substoichiometric amount of the chiral source.

A powerful strategy for asymmetric epoxidation involves a catalytic cycle where a chiral sulfide serves as a precatalyst. This approach is highly atom-economical and avoids the need to synthesize and isolate potentially unstable chiral sulfoxonium salts.

The catalytic cycle generally proceeds as follows:

Alkylation: The chiral sulfide is alkylated by a reagent (e.g., methyl iodide or a similar electrophile) to form a chiral sulfonium salt.

Deprotonation: A base deprotonates the sulfonium salt to generate the corresponding chiral sulfur ylide in situ.

Asymmetric Epoxidation: The chiral ylide reacts with an aldehyde or ketone, transferring a methylene group enantioselectively to form the chiral epoxide.

Catalyst Regeneration: In this step, the chiral sulfide is expelled as a leaving group, regenerating it for the next catalytic cycle.

One notable example of a highly effective chiral sulfide catalyst is isothiocineole. This catalyst, which can be synthesized in a single step from readily available terpenes, has been used for the asymmetric epoxidation of a wide range of aldehydes. rsc.org

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| Benzaldehyde | 88 | 96 | >99:1 |

| 4-Chlorobenzaldehyde | 90 | 96 | >99:1 |

| 4-Nitrobenzaldehyde | 85 | 98 | >99:1 |

| Cinnamaldehyde | 90 | 94 | >99:1 |

| Cyclohexanecarboxaldehyde | 80 | 90 | >99:1 |

The success of these methods, which combine the reliability of the Corey-Chaykovsky reaction with the efficiency of asymmetric catalysis, has provided a valuable tool for the synthesis of optically active epoxides. researchgate.net

Materials Science and Engineering

The applications of this compound are expanding beyond traditional organic synthesis into the realm of materials science. The unique reactivity of the sulfoxonium moiety is being harnessed to create novel polymers and functional materials.

One significant application is the use of sulfoxonium salts as thermal or photochemical polymerization catalysts. Upon heating or irradiation, these salts can generate strong acids that initiate the cationic polymerization of monomers like epoxides and vinyl ethers. This process is particularly relevant in applications such as coatings, adhesives, and 3D printing, where rapid and controlled curing is required.

Furthermore, sulfoxonium ylides derived from this compound are employed in a specialized polymerization technique known as polyhomologation. This reaction builds linear sp3 carbon chains one carbon at a time, offering precise control over polymer structure. An aqueous method has been developed that uses sulfoxonium salts with an organoborane catalyst to produce telechelic polymers, which are macromolecules with functionalized end-groups. These macromonomers can then be used to synthesize long-chain aliphatic polyesters, materials with properties comparable to those derived from biomass.

In the area of functional materials, recent research has demonstrated the use of phenacyl sulfoxonium ylides as versatile synthons in reactions driven by visible light. In one study, these ylides served as C2 synthons in an annulation reaction with heteroarenes to construct complex fluorescent skeletons, such as naphthoimidazo[1,2-a]pyridine and anthraimidazo[1,2-a]pyridine derivatives. This work highlights the potential of sulfoxonium ylides in the synthesis of advanced materials with tailored photophysical properties.

Precursor for Molten Salts

This compound serves as a key precursor in the formulation of ambient temperature molten salts, also known as ionic liquids. scispace.comdoi.org These molten salts are derived from mixing this compound (TMSuBr) with substances like Aluminum Bromide (AlBr₃), Aluminum Chloride (AlCl₃), or Hydrogen Bromide (HBr). doi.orgresearchgate.net

Physicochemical studies of these melts reveal important characteristics. doi.orgresearchgate.net For instance, conductivity and viscosity data suggest that the interactions between the trimethylsulfoxonium cation (TMSu⁺) and the anions are stronger than those observed between commonly used substituted imidazolium cations and halide anions. researchgate.net In the TMSuBr-HBr system, spectral analysis indicates the formation of complex anions such as HBr₂⁻ and potentially H₂Br₃⁻. researchgate.net This research highlights the utility of this compound in creating novel ionic liquids with distinct properties for applications in electrochemistry and as specialized solvents. evitachem.com

Application as a Bromine Complexing Agent in Zinc-Bromine Single-Flow Batteries

A significant advancement in energy storage technology involves the use of this compound, referred to as TMSO in this context, as a bromine complexing agent in aqueous zinc-bromine single-flow batteries (ZBSFBs). nih.gov These batteries are promising for large-scale energy storage due to their safety, low cost, and high energy density, but their commercial viability has been hampered by a limited operational lifespan. nih.govresearchgate.net

The introduction of TMSO addresses this limitation by extending the battery's cycle life. nih.gov Due to a strong interaction between TMSO and water, the hydrogen evolution reaction at the cathode is significantly suppressed compared to batteries using the traditional complexing agent, N-ethyl-N-methyl-pyrrolidinium bromide (MEP). nih.gov This suppression leads to reduced bromine accumulation. nih.gov Furthermore, TMSO forms a solid polybromide-TMSO complex that facilitates a rapid electrochemical redox reaction of Br₂/Br⁻, further decreasing residual bromine. nih.gov

The practical benefits of using TMSO are substantial. ZBSFBs with TMSO demonstrate a significantly longer lifespan of 1500 cycles with an average energy efficiency of approximately 81.6%. nih.gov In contrast, batteries using the MEP agent last for less than 300 cycles with a comparable efficiency of about 80.2%. nih.gov

Performance Comparison of Complexing Agents in ZBSFBs

| Parameter | TMSO (this compound) | MEP (N-ethyl-N-methyl-pyrrolidinium bromide) |

|---|---|---|

| Cycle Lifespan | 1500 cycles | < 300 cycles |

| Average Energy Efficiency | ~81.6% | ~80.2% |

| Key Mechanism | Forms solid polybromide complex, suppresses H₂ evolution | Forms oily polybromide complex |

Integration into Halide Pseudo-Perovskites

In the field of materials science, the trimethylsulfoxonium cation ((CH₃)₃SO⁺, or TMSO) has been successfully integrated as the A-site cation in novel hybrid (organic-inorganic) halide pseudo-perovskites. acs.org These materials, with the general formula ABX₃, were synthesized with TMSO in the A site, lead (Pb²⁺) or bismuth (Bi³⁺) in the B site, and bromide (Br⁻) or iodide (I⁻) as the X anions. acs.org

Structural analysis revealed that all the synthesized compounds are isomorphic, crystallizing in the orthorhombic Pnma space group. acs.org The incorporation of different B-site cations leads to distinct structural formations:

Lead-based pseudo-perovskites form one-dimensional (1D) chains of face-sharing [PbX₆] octahedra. acs.org

Bismuth-based pseudo-perovskites feature interrupted chains, creating a zero-dimensional (0D) local structure composed of separated [Bi₂I₉]³⁻ dimers. This is due to a vacancy on the B-site for every pair of Bi³⁺ ions that substitute Pb²⁺. acs.org

This structural flexibility influences the material's optical properties. The optical band gap of the iodide-based samples ranges from 2.11 to 2.74 eV, decreasing as the bismuth content increases. acs.org Notably, even a minimal 1% loading of Bi³⁺ can significantly reduce the band gap from 2.74 eV to 2.25 eV, demonstrating the tunability of these novel materials for potential optoelectronic applications. acs.org

Green Chemistry and Sustainable Synthesis

Environmentally Benign Reaction Conditions

The synthesis of this compound is often associated with a hazardous and highly exothermic reaction between dimethyl sulfoxide (B87167) and methyl bromide. smolecule.comguidechem.com Green chemistry principles focus on developing safer and more sustainable synthetic routes.

One improved method involves carrying out the reaction in the presence of a scavenger, such as trimethyl orthoformate, triethyl orthoformate, or tetramethyl orthocarbonate. google.comjustia.com These scavengers help to control the reaction, allowing it to proceed safely at temperatures between 20-80°C, thus avoiding the risk of explosive decomposition. guidechem.comgoogle.com Another approach is the modified Kornblum oxidation, which provides a simple and convenient method for preparation. scispace.com This route involves the reaction of benzyl (B1604629) bromide with dimethyl sulfoxide in the absence of water and a base, affording this compound in high yields (around 65%) under more controlled conditions. scispace.com These methods represent steps toward creating environmentally benign and safer reaction conditions for the production of this valuable reagent.

Atom Economy in Transformations

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.inibchem.com The goal is to maximize this incorporation, thereby minimizing waste. rsc.org Addition reactions are considered ideal from an atom economy perspective as they, in theory, incorporate all reactant atoms into the final product, resulting in a 100% atom economy. savemyexams.com

The primary industrial synthesis of this compound is the direct reaction of dimethyl sulfoxide (DMSO) with methyl bromide. This is an addition reaction:

(CH₃)₂SO + CH₃Br → (CH₃)₃SO⁺Br⁻

In this transformation, all atoms from both reactants are incorporated into the single desired product, this compound. Therefore, the theoretical atom economy of this synthesis is 100%, representing a highly efficient and waste-free chemical process at the atomic level.

Atom Economy Calculation for this compound Synthesis

| Reactant | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Dimethyl Sulfoxide | C₂H₆SO | 78.13 |

| Methyl Bromide | CH₃Br | 94.94 |

| Total Mass of Reactants | 173.07 | |

| Product | Formula | Molecular Weight (g/mol) |

| This compound | C₃H₉BrOS | 173.07 |

| Total Mass of Desired Product | 173.07 | |

| Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100% = 100% |

Pharmacological and Biological Interactions (Limited to Mechanism and Pathways)

The primary biological activity of this compound documented in research is its function as a fungicide. smolecule.com The mechanism of this antifungal action is based on its ability to interfere with the biosynthesis of ergosterol, which is a vital component of fungal cell membranes. smolecule.combiosynth.com

The compound specifically targets and binds to enzymes within the sterol biosynthesis pathway. biosynth.com This binding action disrupts the normal production of ergosterol, leading to a compromised cell membrane structure. smolecule.combiosynth.com By inhibiting the growth and proliferation of fungal cells through this specific pathway, this compound demonstrates its value in applications such as controlling fungal diseases in agricultural crops. smolecule.com

Antifungal Properties (Interference with Ergosterol Biosynthesis)

This compound is recognized for its activity as a fungicide, targeting a fundamental process in fungal cell biology biosynth.comsmolecule.com. Its mechanism of action involves the disruption of the ergosterol biosynthesis pathway biosynth.com. Ergosterol is a sterol that resides in the cell membrane of fungi, where it serves a crucial role analogous to that of cholesterol in animal cells—regulating membrane fluidity, permeability, and the function of membrane-bound proteins.

The compound inhibits the growth of fungal cells by binding to and disrupting the sterol biosynthesis pathway, which prevents the production of ergosterol biosynth.com. This interference with ergosterol synthesis compromises the integrity of the fungal cell membrane, ultimately inhibiting cell growth and proliferation smolecule.com. This targeted action makes it an effective agent against various fungal strains smolecule.com.

Table 1: Antifungal Action of this compound

| Target Pathway | Key Component | Biological Effect | Result |

|---|---|---|---|

| Sterol Biosynthesis | Ergosterol | Disruption of production biosynth.com | Compromised cell membrane integrity |

Interaction with Biological Targets Beyond Fungicidal Activity

Beyond its well-documented antifungal properties, this compound has been noted for other biological activities, including applications in pulmonary health and horticulture.

Pulmonary Disease: Research has indicated that this compound is effective against chronic bronchitis and other pulmonary diseases biosynth.com. Chronic bronchitis is characterized by inflammation of the bronchial tubes, leading to a persistent cough and excessive mucus production physio-pedia.commedscape.com. The condition involves goblet cell hyperplasia and diminished mucociliary function, which impedes airflow physio-pedia.comnih.gov. While the compound has been shown to be effective, the specific biological targets and the precise mechanism of action in mitigating chronic bronchitis are not extensively detailed in current literature.

Horticultural Use: The compound also sees use in horticulture as a plant growth regulator biosynth.com. Plant growth regulators are organic compounds that, in small amounts, modify physiological processes in plants. They can influence rates of growth, branching, and cell differentiation. The specific pathways and biological targets that this compound interacts with to achieve its regulatory effects in plants are an area for further investigation.

Table 2: Non-Fungicidal Biological Applications of this compound

| Application Area | Noted Effect | Associated Condition/Process |

|---|---|---|

| Pulmonary Health | Effective against chronic bronchitis biosynth.com | Airway inflammation and mucus hypersecretion physio-pedia.com |

Role as an Osmolyte in Microorganisms

The role of this compound as an osmolyte in microorganisms is not documented in the available scientific literature. Osmolytes are compounds that cells accumulate to maintain cell volume and protein stability under osmotic stress. While various organic sulfur compounds can serve this function in different organisms, there is currently no evidence to suggest that this compound is utilized by microorganisms for this purpose.

Table 3: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃H₉BrOS |

| Dimethyl Sulfoxide | C₂H₆OS |

| Ergosterol | C₂₈H₄₄O |

| Methyl Bromide | CH₃Br |

Conclusion and Future Perspectives

Summary of Key Research Contributions of Trimethylsulfoxonium (B8643921) Bromide

Trimethylsulfoxonium bromide has established itself as a significant and versatile reagent in organic synthesis. One of its most notable contributions is its role as a precursor to dimethylsulfoxonium methylide, a key sulfur ylide. This ylide is extensively used in the Corey-Chaykovsky reaction for the efficient synthesis of epoxides (oxiranes), cyclopropanes, and aziridines from carbonyl compounds and imines. google.comchemicalbook.com This reaction is highly valued for its reliability and stereoselectivity, making this compound an essential tool in the construction of these important three-membered rings, which are common motifs in pharmaceuticals and other bioactive molecules.

Beyond its central role in ylide chemistry, this compound serves as an effective methylating agent, capable of transferring a methyl group to various nucleophiles. acs.orgevitachem.com It also functions as a mild and selective oxidizing agent, for instance, in the conversion of alcohols to aldehydes and ketones. acs.orgevitachem.com Furthermore, the compound is a crucial intermediate in the industrial synthesis of a range of valuable products. In the pharmaceutical sector, it is utilized in the preparation of diuretic agents, the active form of vitamin B12 (methylcobalamin), and antifungal agents like novel metconazoles. acs.orgresearchgate.net In the agrochemical industry, it is employed as an intermediate for fungicides. rsc.orgguidechem.com

The reactivity of the sulfoxonium ion, characterized by its tetravalent sulfur atom, imparts a significant electrophilic character to the sulfur, making it susceptible to nucleophilic attack and central to its diverse applications. acs.orgoaepublish.com Research has also explored its use in the preparation of molten salts and as a catalyst in various organic transformations. guidechem.comoaepublish.com

Identification of Current Challenges and Research Gaps

Despite its broad utility, the synthesis and application of this compound are associated with significant challenges. The primary and most critical challenge is the hazardous nature of its synthesis. The reaction of dimethyl sulfoxide (B87167) with methyl bromide is highly exothermic and can lead to a violent, explosive decomposition if not carefully controlled. organic-chemistry.orgnih.gov This decomposition is often catalyzed by by-products such as hydrogen bromide and bromine, which can initiate a runaway reaction. nih.gov Consequently, industrial-scale production necessitates stringent temperature control (typically below 65°C), the use of pressure-relief systems, and often takes place in specially barricaded areas to mitigate the risk of explosion. acs.orgnih.gov

A significant area of research has been the development of safer production methods. A key breakthrough was the introduction of "scavengers," such as trimethyl orthoformate or other orthoesters, into the reaction mixture. rsc.orgnih.gov These scavengers neutralize the catalytic by-products, thereby preventing the dangerous decomposition cascade and allowing for a safer and more controlled synthesis. nih.gov However, even with these improvements, the inherent thermal instability of the compound remains a concern. Unlike its iodide analog which may dissolve reversibly upon heating, this compound undergoes irreversible decomposition, which presents challenges for reaction design and storage. acs.org

Current research gaps include the development of even safer, more efficient, and environmentally sustainable manufacturing processes. smolecule.com This includes exploring continuous flow processes, which could offer better temperature control and safety at scale. Another gap lies in expanding the substrate scope and further improving the stereoselectivity of reactions involving ylides derived from this compound. While the Corey-Chaykovsky reaction is generally reliable, developing catalytic asymmetric versions that provide high enantioselectivity for a broader range of substrates remains an active area of research.

Prognosis for Future Research and Industrial Applications of this compound

The future of this compound research and its industrial applications appears promising, with several key areas poised for advancement. A major thrust of future research will likely focus on green and sustainable chemistry. This includes the continued development of safer and more environmentally friendly synthesis protocols that minimize waste and energy consumption. smolecule.com

A significant and exciting frontier is the expansion of its role in catalytic asymmetric synthesis. While the parent ylide is achiral, recent research has demonstrated the potential of using chiral metal complexes, such as those based on rhodium, to catalyze enantioselective cyclopropanation reactions with sulfoxonium ylides. acs.orgrsc.orgorganic-chemistry.orgnih.gov This opens the door to creating optically pure, complex molecules with high efficiency and stereocontrol. Further development of novel chiral catalysts and organocatalytic systems for reactions involving sulfoxonium ylides is a major opportunity for future research. oaepublish.com These advancements would be highly valuable for the pharmaceutical and fine chemical industries, where enantiomerically pure compounds are often required.

The industrial applications of this compound are expected to continue growing, particularly in the life sciences. Its established role as an intermediate in the synthesis of pharmaceuticals and agrochemicals will likely expand as new bioactive molecules containing epoxide, cyclopropane (B1198618), or specific methylation patterns are discovered. acs.orgguidechem.com For example, its use as an intermediate for fungicidal thiazole (B1198619) derivatives and in the preparation of vitamin B12 derivatives showcases its importance. researchgate.netorganic-chemistry.org

Furthermore, emerging applications in materials science are beginning to be explored. The related trimethylsulfonium (B1222738) cation has been investigated for the development of moisture-stable hybrid perovskite solar cells, suggesting that sulfonium (B1226848) and sulfoxonium salts could play a role in the future of advanced materials. rsc.org As researchers seek novel reagents with unique reactivity, derivatives and new applications of this compound will likely be discovered, securing its continued relevance in both academic research and industrial chemistry.

常见问题

Q. What are the recommended methods for synthesizing trimethylsulfoxonium bromide, and how do reaction conditions influence yield?

this compound is typically synthesized by reacting dimethyl sulfoxide (DMSO) with methyl bromide under alkaline conditions. A critical methodological consideration is temperature control: maintaining temperatures below 65°C to prevent exothermic decomposition . For example, using sodium hydride (NaH) in DMSO at controlled temperatures (0°C to room temperature) ensures stable reaction intermediates . Yield optimization requires stoichiometric balancing of reagents and inert atmosphere conditions to avoid side reactions with moisture .

Q. How should researchers safely store and handle this compound to mitigate decomposition risks?

The compound must be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent hydrolysis or oxidation. Decomposition products include formaldehyde, dimethyl sulfide, and hydrogen bromide, which are corrosive and toxic . Safety protocols include using vented containers, avoiding prolonged exposure to light, and employing bromine scavengers (e.g., orthoformate esters) during reactions to neutralize liberated HBr .

Q. What analytical techniques are most effective for characterizing this compound purity and structure?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the sulfoxonium cation structure (e.g., methyl group resonances at δ 3.2–3.5 ppm) .

- Elemental Analysis : Quantify bromide content via ion chromatography or USP methods involving trichloroacetic acid and gold chloride solutions to precipitate bromide ions .

- Infrared Spectroscopy (IR) : Detect S=O stretching vibrations near 1050–1100 cm .

Advanced Research Questions

Q. How does the decomposition mechanism of this compound differ from its iodide analog, and what implications does this have for reaction design?

Unlike trimethylsulfoxonium iodide, which dissolves reversibly upon heating, the bromide undergoes irreversible decomposition via isomerization to dimethylmethoxysulfonium bromide. This intermediate further degrades into formaldehyde, dimethyl sulfide, and HBr, which catalyzes autocatalytic decomposition . Researchers must avoid redissolving the bromide in DMSO post-synthesis and implement temperature limits (<65°C) and pressure-relief systems in closed reactors .

Q. What role does this compound play in asymmetric synthesis, and how can its reactivity be modulated for chiral epoxide formation?

The compound is a precursor to sulfoxonium ylides, which participate in Corey-Chaykovsky reactions to form epoxides from carbonyl compounds. Key methodological factors include:

- Base Selection : Use strong bases like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to generate the ylide intermediate .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the ylide and enhance nucleophilicity .

- Substrate Compatibility : Electron-deficient carbonyls (e.g., aromatic aldehydes) react efficiently, while sterically hindered ketones require longer reaction times .

Q. How can crystallographic data for this compound complexes inform material design strategies?

Single-crystal X-ray diffraction studies reveal its ability to form coordination polymers with metal halides. For example, in the structure [CHOS][InBr], the sulfoxonium cation acts as a counterion to indium bromide, stabilizing the anionic framework . This property is exploitable in designing ionic liquids or hybrid perovskites with tailored conductivity or optical properties .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability: How can researchers reconcile conflicting data on decomposition thresholds?

Some studies report decomposition initiating at 130°C , while others observe exothermic events near 65°C . This divergence arises from reaction matrices: pure this compound decomposes at higher temperatures, but traces of HBr (from hydrolysis) lower the activation energy. Mitigation strategies include:

- Additives : Incorporate HBr scavengers (e.g., orthocarbonate esters) .

- In Situ Monitoring : Use differential scanning calorimetry (DSC) to detect exotherms in real time .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。